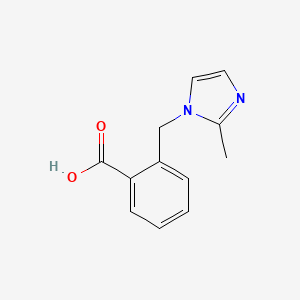

2-(2-Methyl-imidazol-1-ylmethyl)-benzoic acid

Description

Significance of Heterocyclic Benzoic Acid Derivatives in Advanced Materials and Supramolecular Systems

Heterocyclic compounds, particularly those incorporating nitrogen, are fundamental to the development of advanced materials. The imidazole (B134444) ring, a five-membered heterocycle with two nitrogen atoms, is a key component in many biological systems and has found extensive use in the design of functional materials. When a heterocyclic moiety like imidazole is appended to a benzoic acid scaffold, the resulting derivative gains a combination of properties that are highly desirable for materials science applications.

Benzoic acid and its derivatives are well-established building blocks in supramolecular chemistry, capable of forming robust hydrogen-bonded networks and coordinating to metal centers. The incorporation of a heterocyclic component introduces additional coordination sites and the potential for π-π stacking interactions, leading to the formation of intricate and stable supramolecular assemblies. These assemblies can exhibit a range of interesting properties, including porosity, catalysis, and specific recognition capabilities, making them suitable for applications in gas storage, separation, and sensing.

Rationale for Investigating 2-(2-Methyl-imidazol-1-ylmethyl)-benzoic acid as a Multifunctional Ligand Precursor for Coordination Polymers and Metal-Organic Frameworks

The specific architecture of this compound makes it an excellent candidate as a multifunctional ligand for the synthesis of coordination polymers (CPs) and metal-organic frameworks (MOFs). The molecule possesses two distinct coordination sites: the nitrogen atoms of the imidazole ring and the oxygen atoms of the carboxylate group. This dual functionality allows it to bridge multiple metal centers in different ways, leading to the formation of diverse and complex network structures.

The presence of the methyl group on the imidazole ring introduces steric hindrance, which can be strategically used to control the coordination environment around the metal center and influence the final topology of the CP or MOF. Furthermore, the flexible methylene (B1212753) linker between the imidazole and benzoic acid moieties allows for a degree of conformational freedom, enabling the ligand to adapt to the coordination preferences of different metal ions. This adaptability is crucial for the rational design of materials with specific pore sizes and shapes, which is a key aspect of MOF chemistry. The resulting CPs and MOFs can have applications in areas such as catalysis, drug delivery, and luminescence.

Overview of Research Trajectories in Imidazole- and Benzoic Acid-Containing Compounds

Research into compounds containing both imidazole and benzoic acid functionalities has been a vibrant area of investigation. A significant focus has been on the synthesis of novel ligands and their application in coordination chemistry. Scientists have explored how modifications to the ligand structure, such as the placement of substituents or the nature of the linker between the two functional groups, can impact the resulting material's properties.

For instance, the related compound, 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid, has been successfully used to construct coordination polymers. nih.gov In this case, the benzimidazole (B57391) group offers a more extended aromatic system compared to 2-methylimidazole (B133640), which can lead to enhanced π-π stacking interactions. nih.gov Studies on such analogous systems provide valuable insights into the expected coordination behavior and potential applications of this compound.

Another research trajectory involves the exploration of the photoluminescent properties of metal complexes derived from these ligands. The rigid nature of the imidazole and benzene (B151609) rings can lead to materials that exhibit interesting emission properties, which are sensitive to the coordination environment and the presence of guest molecules. Furthermore, the biological activities of imidazole and benzoic acid derivatives have prompted investigations into the potential medicinal applications of their metal complexes.

Compound Information

| Compound Name | Abbreviation |

| This compound | - |

| 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid | - |

Interactive Data Table: Crystallographic Data for an Analogous Compound

| Parameter | Value |

| Chemical Formula | C₁₅H₁₂N₂O₂ |

| Formula Weight | 252.27 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.1234 (4) |

| b (Å) | 12.9876 (5) |

| c (Å) | 9.5432 (4) |

| α (°) | 90 |

| β (°) | 108.456 (2) |

| γ (°) | 90 |

| Volume (ų) | 1188.11 (8) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.409 |

| Absorption coefficient (mm⁻¹) | 0.096 |

| F(000) | 528 |

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-methylimidazol-1-yl)methyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-9-13-6-7-14(9)8-10-4-2-3-5-11(10)12(15)16/h2-7H,8H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNOSBUCGOSKJTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CC2=CC=CC=C2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Design for 2 2 Methyl Imidazol 1 Ylmethyl Benzoic Acid

Strategic Approaches to the Synthesis of 2-(2-Methyl-imidazol-1-ylmethyl)-benzoic acid

The primary and most logical synthetic strategy for this compound involves the N-alkylation of 2-methylimidazole (B133640) with a suitable benzoic acid derivative functionalized at the ortho-methyl position. This approach is favored due to the ready availability of the starting materials and the well-established reactivity of the imidazole (B134444) nitrogen as a nucleophile.

Development of Novel Synthetic Routes and Reaction Pathways

A robust and widely applicable pathway for the synthesis of this compound is a two-step process. This method is analogous to the synthesis of similar compounds like 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid. nih.gov

The initial step involves the N-alkylation of 2-methylimidazole with an ortho-substituted benzoic acid precursor where the carboxylic acid group is protected, for instance, as a nitrile or an ester. A particularly effective precursor is 2-(bromomethyl)benzonitrile (B57715). The reaction proceeds via a nucleophilic substitution, where the nitrogen atom of the 2-methylimidazole ring attacks the benzylic carbon of 2-(bromomethyl)benzonitrile, displacing the bromide ion. This reaction is typically carried out in the presence of a base to deprotonate the imidazole, thereby increasing its nucleophilicity.

The second step is the hydrolysis of the protecting group back to a carboxylic acid. If a nitrile is used as the protecting group, it can be hydrolyzed to the carboxylic acid under either acidic or basic conditions. For example, heating the intermediate, 2-((2-methyl-1H-imidazol-1-yl)methyl)benzonitrile, with a strong base like potassium hydroxide, followed by acidification, will yield the final product, this compound. nih.gov

An alternative, though potentially less direct route, could involve the initial synthesis of a phthalide (B148349) derivative which is then reacted with 2-methylimidazole. However, this method often requires high temperatures.

Optimization of Reaction Conditions and Yields

The optimization of the N-alkylation reaction is crucial for maximizing the yield and purity of the product. Several factors can be systematically varied to achieve the best results.

Base: The choice of base is critical for the deprotonation of 2-methylimidazole. Common bases used for this purpose include potassium carbonate (K₂CO₃), sodium hydride (NaH), and organic amines like triethylamine. nih.govresearchgate.net Potassium carbonate is often a good choice due to its moderate strength, ease of handling, and affordability. nih.gov Stronger bases like NaH can also be effective but require anhydrous conditions. researchgate.net

Solvent: The solvent plays a significant role in the reaction rate and outcome. Polar aprotic solvents such as acetonitrile (B52724) (MeCN) and dimethylformamide (DMF) are commonly employed as they can dissolve the reactants and facilitate the nucleophilic substitution. nih.govresearchgate.net

Temperature: The reaction temperature can influence the rate of reaction. Many N-alkylation reactions of imidazoles proceed efficiently at elevated temperatures, often at the reflux temperature of the chosen solvent. nih.gov For instance, a reaction in acetonitrile might be refluxed at around 80-82°C.

Reaction Time: The duration of the reaction is monitored to ensure completion. This is typically done using techniques like Thin Layer Chromatography (TLC) to track the disappearance of the starting materials and the appearance of the product. Reaction times can range from a few hours to over 24 hours depending on the reactivity of the substrates and the reaction conditions. nih.gov

The hydrolysis step can also be optimized. The concentration of the acid or base, the temperature, and the reaction time are key parameters to control for efficient conversion of the nitrile or ester to the carboxylic acid.

| Parameter | Condition | Rationale |

| Reactants | 2-methylimidazole, 2-(bromomethyl)benzonitrile | Readily available starting materials for N-alkylation. |

| Base | Potassium Carbonate (K₂CO₃) | Efficiently deprotonates 2-methylimidazole, good balance of reactivity and handling. nih.gov |

| Solvent | Acetonitrile (MeCN) | Polar aprotic solvent, effectively dissolves reactants and facilitates SN2 reaction. nih.gov |

| Temperature | Reflux (approx. 82°C) | Provides sufficient energy to overcome the activation barrier, leading to a reasonable reaction rate. nih.gov |

| Hydrolysis | Potassium Hydroxide (KOH) followed by acid quench | Standard and effective method for converting the nitrile to a carboxylic acid. nih.gov |

Design and Synthesis of Functionalized Precursors and Intermediates

The successful synthesis of the target molecule heavily relies on the availability of a suitable functionalized precursor. For the proposed synthetic route, 2-(bromomethyl)benzonitrile or a corresponding ester like methyl 2-(bromomethyl)benzoate are key intermediates.

The synthesis of these precursors typically starts from 2-methylbenzonitrile or methyl 2-methylbenzoate, respectively. A common method for the introduction of the bromine atom at the benzylic position is through a free-radical bromination reaction. This is often achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) and a source of light or heat. Care must be taken during this step as benzylic bromides can be lachrymatory.

An alternative approach to a precursor could involve the selective oxidation of one of the methyl groups of 2,6-dimethylbenzoic acid to a bromomethyl group.

The intermediate formed after the N-alkylation step, 2-((2-methyl-1H-imidazol-1-yl)methyl)benzonitrile, is a stable compound that can be isolated and purified before proceeding to the final hydrolysis step.

Green Chemistry Principles in Synthetic Strategies

Incorporating green chemistry principles into the synthesis of this compound is essential for developing a sustainable and environmentally friendly process.

Alternative Solvents: While solvents like DMF and acetonitrile are effective, they are also associated with environmental and health concerns. The exploration of greener solvent alternatives is a key aspect of sustainable synthesis. One promising approach is the use of water as a solvent, which can be facilitated by the addition of a surfactant like sodium dodecyl sulfate (B86663) (SDS). The surfactant helps to overcome the solubility issues of the organic reactants in water by forming micelles, which act as microreactors, thereby enhancing the reaction rate. researchgate.net

Catalysis: The use of catalysts can improve the efficiency of the reaction and reduce waste. For the N-alkylation of imidazoles, phase-transfer catalysts can be employed to facilitate the reaction between the aqueous and organic phases if a biphasic system is used. In some cases, solid-supported catalysts can be used to simplify product purification and allow for catalyst recycling. For the synthesis of the imidazole ring itself, if starting from more basic precursors, catalysts like chitosan, a biodegradable polymer, have been shown to be effective in promoting the reaction in aqueous media. ijsrch.com

Energy Efficiency: The development of synthetic routes that can be performed at lower temperatures or with the use of alternative energy sources like microwave irradiation can significantly reduce the energy consumption of the process. Microwave-assisted synthesis has been shown to accelerate many organic reactions, including the synthesis of imidazole derivatives. researchgate.net

Atom Economy: The chosen synthetic route has a good atom economy as it involves a substitution and a hydrolysis reaction, which are generally efficient in incorporating the atoms of the reactants into the final product.

Continuous Flow Processes: For larger-scale production, transitioning from batch to continuous flow synthesis can offer several advantages in terms of safety, efficiency, and process control. Continuous flow reactors allow for precise control of reaction parameters and can lead to higher yields and purities. The N-alkylation of imidazoles has been successfully demonstrated in a continuous flow setup using heterogeneous catalysts. thalesnano.comresearchgate.net

By considering these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally responsible.

Coordination Chemistry of 2 2 Methyl Imidazol 1 Ylmethyl Benzoic Acid

Ligand Design Principles and Coordination Modes

The design of 2-(2-Methyl-imidazol-1-ylmethyl)-benzoic acid incorporates key features that make it an effective ligand for constructing complex supramolecular architectures. It possesses both a hard carboxylate donor site and a borderline N-donor site from the imidazole (B134444) ring, enabling it to coordinate with a variety of metal ions with different coordination preferences.

The imidazole group is a fundamental heterocyclic N-donor in coordination chemistry. d-nb.info In the context of this compound, the imidazole moiety typically coordinates to metal centers through the lone pair of electrons on its sp²-hybridized nitrogen atom (N1). The presence of a methyl group at the 2-position of the imidazole ring introduces steric hindrance, which can influence the coordination geometry around the metal center and prevent the formation of overly crowded complexes. wikipedia.org This sterically hindered nature can be exploited to direct the assembly of specific architectures. wikipedia.org Imidazole and its derivatives are well-established precursors for imidazolate-based coordination polymers and are known to simulate the coordination of histidine in biological systems. wikipedia.orgexsyncorp.com

The benzoic acid group is a crucial component for building robust, extended networks like MOFs and CPs. nih.gov Upon deprotonation, the resulting carboxylate group offers a rich variety of coordination modes. It can act as a monodentate ligand, a bidentate chelating ligand, or, most significantly for the formation of polymers, a bidentate bridging ligand connecting two different metal centers. The versatility of the carboxylate group's coordination is a key factor in the structural diversity of the resulting frameworks. Compounds featuring a carboxylic acid functional group are noted for their chelating properties, which are instrumental in the construction of metal-organic frameworks that often form extensive supramolecular networks. nih.gov The absence of absorption bands around 1700 cm⁻¹ in the IR spectra of resulting coordination polymers typically signifies the full deprotonation of the carboxylic acid upon coordination to the metal center. mdpi.com

| Coordination Mode | Description | Implication for Structure |

| Monodentate | One oxygen atom coordinates to the metal center. | Often leads to terminal positions or simple complexes. |

| Bidentate Chelating | Both oxygen atoms coordinate to the same metal center, forming a chelate ring. | Results in stable, discrete complexes or nodes in larger frameworks. |

| Bidentate Bridging | Each oxygen atom coordinates to a different metal center. | Essential for linking metal centers into 1D, 2D, or 3D polymers. |

The methylene (B1212753) (-CH₂-) group linking the imidazole and benzoic acid moieties provides significant conformational flexibility. This flexibility allows the ligand to bend and rotate, enabling the two donor groups to adopt various spatial arrangements to satisfy the coordination preferences of different metal ions. In similar structures, such as 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid, the molecule is non-planar, with a considerable dihedral angle between the two aromatic rings (e.g., 78.04°). nih.gov This inherent twist, facilitated by the methylene linker, prevents the formation of a planar structure and allows for the assembly of complex three-dimensional networks. The torsion angles and bond angles associated with this linker are critical in determining the final geometry and topology of the coordination polymer. nih.gov

Formation of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs)

The combination of the N-donor imidazole and the O-donor carboxylate group within a single flexible molecule makes this compound an excellent candidate for the self-assembly of MOFs and CPs. mdpi.com These materials are crystalline solids constructed from metal ions or clusters linked by organic ligands, and their properties are highly dependent on the choice of both components. nih.gov

The versatility of the ligand's donor atoms allows it to form stable coordination complexes with a wide range of metal ions. Research on similar imidazole-carboxylate ligands has demonstrated the successful construction of CPs and MOFs with various transition metals.

Table of Metal Centers Used in MOF/CP Construction with Imidazole-Carboxylate Ligands

| Metal Ion | Typical Coordination Geometry | Resulting Framework Dimensionality |

|---|---|---|

| Zinc(II) | Tetrahedral [ZnN₂O₂], Octahedral | 1D, 2D, 3D mdpi.comnih.govrsc.org |

| Copper(II) | Square Planar, Distorted Octahedral [CuN₂O₃] | 1D, 2D, 3D mdpi.comnih.gov |

| Cadmium(II) | Pentagonal Bipyramidal, Octahedral | 2D, 3D nih.govnih.gov |

| Cobalt(II) | Octahedral | 2D nih.gov |

| Nickel(II) | Octahedral | 1D, 2D researchgate.net |

| Manganese(II) | Octahedral | 1D rsc.org |

The choice of the metal ion not only influences the coordination geometry but also imparts specific properties, such as luminescence or magnetism, to the final material. nih.govrsc.org For instance, Zn(II) and Cd(II) complexes are often studied for their photoluminescent properties. nih.gov

The self-assembly process involving this compound and metal ions can lead to a fascinating array of network architectures. The final topology is dictated by the coordination number and geometry of the metal ion, the coordination modes of the ligand, and the reaction conditions. Ligands with similar functionalities have been shown to produce diverse structures ranging from simple one-dimensional (1D) chains to complex three-dimensional (3D) frameworks with interpenetration. mdpi.comnih.govresearchgate.net

Common topologies observed in related systems include:

sql (square lattice): A 2D topology based on 4-connected nodes. nih.gov

dia (diamondoid): A 3D topology based on 4-connected nodes, often exhibiting interpenetration. nih.gov

pcu (primitive cubic): A 3D topology based on 6-connected nodes. nih.gov

CdSO₄: A 3D topology based on 4-connected nodes. nih.gov

The formation of these different architectures highlights the challenge and opportunity in crystal engineering: to control the assembly of a desired network topology by fine-tuning the molecular components and synthesis conditions. nih.gov The use of mixed-ligand systems can further enrich the structural diversity and lead to novel topologies. mdpi.com

Crystal Engineering and Directed Assembly of MOFs/CPs

The ligand this compound possesses key structural features conducive to the formation of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs). The presence of both a carboxylic acid group and a nitrogen donor from the imidazole ring allows it to act as a versatile building block in crystal engineering. The carboxylate group can adopt various coordination modes (monodentate, bidentate chelating, bidentate bridging), while the imidazole nitrogen provides an additional coordination site. This bifunctional nature is crucial for linking metal centers into extended one-, two-, or three-dimensional networks.

The methyl group at the 2-position of the imidazole ring introduces steric hindrance, which can be a critical factor in directing the final architecture of the resulting framework. This steric bulk can influence the coordination geometry around the metal ion and prevent the formation of overly dense structures, potentially leading to porous materials. The flexibility of the methylene linker between the benzoic acid and imidazole moieties allows for conformational freedom, enabling the ligand to adapt to the coordination preferences of different metal ions and thereby facilitating the assembly of diverse network topologies. While the potential for this ligand in directed assembly is clear from its constituent functional groups, specific examples of MOFs or CPs constructed solely from this compound are not extensively documented in the reviewed literature.

Structural Analysis of Coordination Compounds

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal information on bond lengths, bond angles, and coordination geometries within a coordination compound. For ligands similar in structure to this compound, such as those containing benzimidazole (B57391) or imidazole-carboxylate functionalities, this technique has been indispensable.

Table 1: Representative Crystallographic Data for a Related Imidazole-Carboxylate Ligand Complex This table is illustrative, based on data for analogous structures, as specific data for the requested compound is not available.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.673 |

| b (Å) | 10.773 |

| c (Å) | 16.566 |

| β (°) | 98.54 |

| V (ų) | 2559.2 |

Source: Adapted from studies on similar benzimidazole-carboxylate ligands.

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray Diffraction (PXRD) is a fundamental technique used to confirm the phase purity of a bulk crystalline sample and to verify that the structure determined by single-crystal X-ray diffraction is representative of the entire batch. The experimental PXRD pattern of a synthesized coordination polymer is compared with the pattern simulated from the single-crystal X-ray data. A good match between the peak positions in the experimental and simulated patterns indicates a pure, homogeneous sample.

Differences in peak intensities between the two patterns can often be attributed to the preferred orientation of the powder sample during data collection. In the study of novel CPs and MOFs, PXRD is routinely used to assess the material's stability after synthesis and after processes such as solvent exchange or guest removal. While no specific PXRD patterns for CPs derived from this compound were found, the methodology remains a standard and essential characterization step in the field.

In Situ Ligand Synthesis in Coordination Polymer Formation

In situ ligand synthesis is a powerful strategy in coordination chemistry where the ligand is formed under the same solvothermal or hydrothermal conditions used to create the coordination polymer. This approach can lead to the formation of novel ligands and resulting framework structures that are not accessible through direct synthesis. Nitriles, for example, can be hydrolyzed to form carboxylates under certain reaction conditions, which then coordinate to metal ions present in the reaction mixture.

This method often involves the transformation of simpler organic precursors into more complex ligands during the self-assembly process. For example, studies have shown the in situ formation of formate (B1220265) from the decomposition of dimethylformamide (DMF) solvent at high temperatures, with the resulting formate anion being incorporated into the final coordination polymer structure. Although there are no specific reports of in situ synthesis leading to the formation of this compound within a coordination polymer synthesis, the principles are well-established. A potential in situ route could involve the reaction of 2-methylimidazole (B133640) with 2-carboxybenzaldehyde (B143210) and a reducing agent under solvothermal conditions, allowing the ligand to form and coordinate to a metal center in a single pot.

Supramolecular Chemistry and Non Covalent Interactions

Role of 2-(2-Methyl-imidazol-1-ylmethyl)-benzoic acid in Supramolecular Assembly

The molecular structure of this compound is fundamentally non-planar. The dihedral angle, the angle between the planes of the benzene (B151609) and imidazole (B134444) rings, is a critical parameter that influences how the molecules pack in a crystal lattice. In analogous structures, such as 2-{[1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-yloxy]carbonyl}benzoic acid, this angle is observed to be 34.93(10)°. nih.govresearchgate.net This twisted conformation prevents simple, flat stacking and promotes the formation of more intricate three-dimensional networks.

Investigation of Hydrogen Bonding Networks

Hydrogen bonds are the principal driving force in the supramolecular assembly of this compound. The most significant interaction occurs between the carboxylic acid proton (O-H) and the un-substituted nitrogen atom on the imidazole ring (N). This strong O—H⋯N bond links individual molecules together.

In many related crystal structures, this interaction results in the formation of infinite one-dimensional (1D) chains. nih.govresearchgate.netresearchgate.net For instance, in the crystal structure of 2-methylimidazole (B133640), molecules are linked by N-H···N hydrogen bonds to form infinite chains. researchgate.net Similarly, in a closely related benzimidazole (B57391) derivative, O—H⋯N and C—H⋯O hydrogen bonds connect molecules into a 1D framework. nih.goviucr.org These chains represent the primary structural motif in the crystal packing. Weaker C—H⋯O hydrogen bonds, involving hydrogen atoms from the benzene or methyl groups and the carbonyl oxygen of the carboxylic acid, often provide additional stability, linking these primary chains together.

Table 1: Representative Hydrogen Bond Geometries in Analogous Imidazole-Benzoic Acid Structures

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |

|---|---|---|---|---|

| O-H···N | 0.82 | 1.95 | 2.76 | 170 |

| C-H···O | 0.93 | 2.45 | 3.36 | 165 |

Note: Data is illustrative and derived from published crystal structures of closely related compounds to demonstrate expected interaction parameters.

Analysis of π-π Stacking and Other Weak Interactions

Beyond the dominant hydrogen bonds, the assembly is consolidated by weaker interactions involving the aromatic rings. Both the benzene and the 2-methyl-imidazole rings are capable of engaging in π-π stacking interactions, where the electron clouds of adjacent rings attract one another. rsc.org

These interactions are highly dependent on the geometry of the crystal packing. In derivatives of 2-methyl-imidazole, significant π-π stacking has been observed between imidazole rings of neighboring molecules, with centroid-to-centroid distances around 3.48 Å. nih.gov Similarly, π-π contacts between benzene rings have also been noted. researchgate.net These stacking interactions often serve to link the hydrogen-bonded chains into two-dimensional (2D) sheets or more complex three-dimensional (3D) structures.

Table 2: Typical π-π Stacking Parameters in Related Aromatic Systems

| Interacting Rings | Centroid-Centroid Distance (Å) |

|---|---|

| Imidazole···Imidazole | 3.48 - 3.59 |

| Benzene···Benzene | ~ 3.78 |

Note: Data is illustrative and derived from published crystal structures of closely related compounds.

Design of Interpenetrating and Helical Supramolecular Architectures

Detailed information regarding the formation of specific interpenetrating or helical supramolecular architectures involving this compound is not available in the examined literature. The formation of such complex motifs typically requires specific geometric constraints or the presence of chiral centers, which can guide the self-assembly process into helical chains. While the non-planar nature of the molecule and the formation of 1D chains through hydrogen bonding are foundational, their higher-order assembly into helical or interpenetrating networks has not been specifically documented.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies of Molecular Structure and Electronic Propertiesmdpi.comresearchgate.net

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations have been employed to investigate the structural and electronic features of benzimidazole (B57391) derivatives, providing insights into their stability, reactivity, and intermolecular interactions. researchgate.net These studies typically utilize basis sets like B3LYP/6-311++G(d,p) to achieve a high level of theoretical accuracy. mdpi.comresearchgate.net

Table 1: Selected Optimized Geometrical Parameters for a Benzimidazole Derivative

| Parameter | Bond/Angle | Value |

| Bond Length | C1-O1 | 1.319 (3) Å |

| C1-O2 | 1.216 (3) Å | |

| C10-C15 | 1.408 (3) Å | |

| Bond Angle | N1-C8-C7 | 113.31° |

| Torsion Angle | C9-N1-C8-C7 | -116.8 (2)° |

Data based on the closely related compound 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and chemical reactivity. irjweb.com The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. irjweb.com A smaller energy gap suggests that the molecule is more easily polarized and more chemically reactive, indicating a greater ease of intramolecular charge transfer. irjweb.comnih.gov For benzimidazole derivatives, the HOMO-LUMO gap has been calculated to understand the charge transfer interactions within the molecule. researchgate.netirjweb.com

Table 2: Calculated HOMO-LUMO Energies for a Benzimidazole Derivative

| Parameter | Energy (eV) |

| EHOMO | -6.2967 |

| ELUMO | -1.8096 |

| Energy Gap (ΔE) | 4.4871 |

Illustrative data from a related imidazole (B134444) derivative study. irjweb.com

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. nih.gov The MEP map illustrates regions of negative electrostatic potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored blue), which are electron-deficient and prone to nucleophilic attack. nih.govresearchgate.net In studies of related benzimidazole compounds, MEP analyses show that the most negative potential is concentrated around the oxygen atoms of the carboxylic acid group and the nitrogen atoms of the imidazole ring, identifying these as the primary sites for electrophilic interactions. researchgate.netnih.gov The hydrogen atoms, particularly the one on the carboxylic acid, exhibit a positive potential, marking them as sites for nucleophilic interactions. researchgate.net

Vibrational Spectroscopy Analysis and Potential Energy Distribution (PED) Calculations

Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies and their corresponding intensities, researchers can assign the specific atomic motions associated with each spectral band. Potential Energy Distribution (PED) analysis is employed to quantify the contribution of different internal coordinates (like stretching, bending, or torsion) to each normal vibrational mode. mdpi.comresearchgate.net For the analogue 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid, DFT calculations have been used to assign the fundamental vibrational modes. mdpi.com For instance, the O-H stretching vibration is predicted with a PED contribution of 100%, indicating a pure stretching mode. mdpi.com These theoretical spectra show good agreement with experimental FT-IR and FT-Raman data. mdpi.comresearchgate.net

Table 3: Selected Theoretical Vibrational Frequencies and PED Assignments for a Benzimidazole Derivative

| Assignment | Calculated Frequency (cm⁻¹) | PED Contribution |

| O-H stretch | 3619 | 100% |

| C=O stretch | 1708 | Mixed modes |

| C-O stretch | 1310 | Mixed modes |

| C-H in-plane bend | 1110 | Mixed modes |

Data based on the closely related compound 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid. mdpi.com

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions and Validation

Computational methods can accurately predict the ¹H and ¹³C NMR chemical shifts of a molecule. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used technique for these calculations. mdpi.com Theoretical predictions of chemical shifts for benzimidazole derivatives have been shown to be in excellent agreement with experimental NMR data. mdpi.comresearchgate.net This validation allows for the confident structural elucidation of new compounds and the assignment of complex spectra. While specific calculated values for 2-(2-Methyl-imidazol-1-ylmethyl)-benzoic acid are not detailed in the available literature, the established success of the GIAO method for its analogues confirms the reliability of this predictive approach. mdpi.comnih.gov

Non-Linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Computational chemistry, specifically DFT, can be used to predict the NLO properties of a molecule by calculating its dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). researchgate.net These parameters indicate the molecule's response to an applied electric field. Studies on benzimidazole derivatives have shown that these molecules can possess significant NLO properties, attributed to intramolecular charge transfer from donor to acceptor groups within the molecular structure. researchgate.netresearchgate.net The prediction of these properties is a crucial first step in identifying promising candidates for NLO materials. researchgate.net

Charge Transfer Mechanism Elucidation

Comprehensive searches of scientific literature and chemical databases did not yield specific computational or theoretical studies focused on the elucidation of the charge transfer mechanism for the compound this compound. While computational studies, including Density Functional Theory (DFT) calculations, are common for characterizing the electronic properties and potential charge transfer mechanisms of related imidazole and benzoic acid derivatives, no dedicated research detailing these aspects for the specific molecule of interest appears to be publicly available at this time.

Theoretical investigations into similar molecular structures often involve the analysis of Frontier Molecular Orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals provides insight into the molecule's electronic excitation properties and its potential for intramolecular charge transfer, where electron density is transferred from a donor part of the molecule to an acceptor part upon excitation.

For a definitive understanding of the charge transfer mechanism in this compound, dedicated quantum chemical calculations would be required. Such studies would typically model the molecule's geometry and calculate its electronic structure to identify the orbitals involved in electronic transitions and map the changes in electron density distribution. Without such specific research, a detailed and scientifically accurate account of its charge transfer mechanism cannot be provided.

Derivatives and Structural Analogues of 2 2 Methyl Imidazol 1 Ylmethyl Benzoic Acid

Design and Synthesis of Modified Imidazole-Benzoic Acid Ligands

The rational design of modified ligands is a cornerstone for constructing novel coordination polymers and metal-organic frameworks (MOFs) with desired topologies and functionalities. The synthetic strategy for these ligands typically involves nucleophilic substitution reactions, such as the reaction of a deprotonated imidazole (B134444) derivative with a bromomethyl-substituted benzoic acid ester, followed by hydrolysis to yield the final carboxylic acid ligand.

The introduction of substituents on the imidazole ring significantly impacts the ligand's properties, primarily through steric and electronic effects. A common modification is the introduction of a methyl group at the 2-position, as seen in the parent compound, which can be compared to its unsubstituted analogue, 2-((1H-imidazol-1-yl)methyl)benzoic acid.

Steric Effects: The methyl group at the C2 position of the imidazole ring introduces significant steric bulk near the coordinating nitrogen atom. This steric hindrance can influence the coordination geometry around the metal center, affecting the bond angles and potentially limiting the number of ligands that can bind to a single metal ion. For instance, in zeolitic imidazolate frameworks (ZIFs), the use of the 2-methylimidazole (B133640) ligand (in its deprotonated form) in ZIF-8 is crucial for creating its specific sodalite topology. researchgate.net In discrete coordination compounds, this steric clash can lead to different crystal packing and intermolecular interactions compared to complexes with unsubstituted imidazole. nih.gov Studies on Zn(II) halide complexes with imidazole versus 2-methylimidazole show that while the fundamental distorted tetrahedral coordination geometry is maintained, the introduction of the methyl group leads to disorder in the crystal structures and a change from 3D hydrogen-bonded networks to 1D chains. nih.govnih.gov

Electronic Effects: The methyl group is weakly electron-donating, which slightly increases the basicity of the coordinating nitrogen atom in the imidazole ring. This can strengthen the metal-ligand bond. Conversely, electron-withdrawing groups would decrease the basicity. These electronic modifications can influence the stability and reactivity of the resulting metal complexes.

Table 1: Comparison of Structural Features in Zn(II) Halide Complexes with Imidazole (Im) vs. 2-Methylimidazole (2-MeIm) Ligands

| Feature | [ZnCl₂(Im)₂] | [ZnCl₂(2-MeIm)₂] | Primary Influence | Reference(s) |

| Coordination Geometry | Distorted Tetrahedral | Distorted Tetrahedral | - | nih.govnih.gov |

| Supramolecular Structure | 3D network via N-H···Cl hydrogen bonds | 1D chains via N-H···Cl hydrogen bonds | Steric hindrance from the methyl group alters crystal packing | nih.govnih.gov |

| Crystal Packing | Ordered | Disordered | Steric bulk of the methyl group introduces disorder | nih.gov |

| Intermolecular Interactions | Strong hydrogen bonding dominates | Weaker π···π and van der Waals interactions between chains | Altered packing due to steric hindrance | nih.gov |

Ortho Isomers: The parent compound, with its ortho linkage, is a chelating ligand where both the imidazole nitrogen and the carboxylate oxygen can potentially bind to the same metal center, although this is not always the case. The proximity of the two functional groups can lead to more compact, often discrete or low-dimensional structures.

Meta Isomers: Ligands like 5-[(imidazol-1-yl)methyl]benzene-1,3-dicarboxylic acid, with a meta arrangement, possess divergent coordination vectors. nih.gov This geometry is less likely to chelate and more prone to bridging metal centers, often leading to the formation of 1D chains or zigzag polymers. nih.gov

Para Isomers: The para arrangement, as seen in ligands like 4-(imidazol-1-yl)benzoic acid, creates a nearly linear and rigid linker. nih.gov This geometry is ideal for constructing extended 1D, 2D, or 3D frameworks by bridging distant metal centers. nih.gov

Another significant modification is the replacement of the imidazole ring with a benzimidazole (B57391) ring, creating analogues such as 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid. nih.gov The synthesis of this ortho analogue involves a condensation reaction of benzimidazole with 2-(bromomethyl)benzonitrile (B57715), followed by hydrolysis. nih.gov The para analogue, 4-(benzoimidazol-1-yl)methyl benzoic acid, has also been synthesized and used to create 2D coordination polymers. researchgate.net The larger, more aromatic benzimidazole moiety introduces greater potential for π-π stacking interactions, which can play a crucial role in stabilizing the resulting supramolecular structures. nih.gov

The methylene (B1212753) (-CH₂) group acts as a flexible spacer between the imidazole and benzoic acid moieties. Modifying this linker by changing its length, rigidity, or chemical nature provides another avenue for tuning the ligand's properties.

While direct modifications of the methylene linker in 2-(2-methyl-imidazol-1-ylmethyl)-benzoic acid are not widely reported in the reviewed literature, the principles can be understood from related systems. For instance, increasing the linker length, such as creating an ethylene (B1197577) (-CH₂-CH₂-) bridge as seen in 3-(1H-imidazol-1-yl)propanoate ligands, increases the ligand's flexibility and the distance between the donor groups. chemrxiv.orgchemrxiv.org This added flexibility can allow for the formation of more complex, interpenetrated, or entangled network structures.

Conversely, removing the linker entirely to create a more rigid ligand, such as 1H-benzimidazole-2-carboxylic acid, drastically changes the coordination possibilities. rsc.orgresearchgate.net In this case, the N-donor and carboxylate group are part of the same fused ring system, resulting in a rigid, multidentate ligand that forms wave-like 2D layer structures with lanthanide ions. researchgate.net The rigidity of the ligand backbone often leads to more predictable and robust framework structures. Introducing a ketone group (-CO-) instead of a methylene linker would create a more rigid and planar system with different electronic properties due to the electron-withdrawing nature of the carbonyl.

Comparative Studies of Coordination Behavior and Supramolecular Architectures among Analogues

The structural modifications detailed above lead to profound differences in how the ligands coordinate to metal centers and assemble into larger structures.

The steric bulk of a 2-methyl group on the imidazole ring, for example, can prevent the formation of densely packed structures, favoring lower-dimensional chains over 3D networks when compared to unsubstituted imidazole ligands. nih.gov

The isomerism of the benzoic acid moiety is a dominant factor in determining dimensionality. Para-substituted ligands like 4-(benzoimidazol-1-yl-methyl)benzoic acid tend to act as linear linkers, connecting metal ions into 2D sheets. researchgate.net In contrast, meta-substituted ligands often produce 1D coordination polymers. nih.gov The ortho-benzimidazole analogue, 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid, does not form coordination polymers but instead assembles into a 1D supramolecular framework in its crystalline state through a combination of O—H···N and C—H···O hydrogen bonds, as well as C—H···π and π–π interactions. nih.gov The larger aromatic surface of the benzimidazole analogues, compared to their imidazole counterparts, enhances the role of π-π stacking in dictating the final crystal packing. nih.govresearchgate.net

The choice of metal ion also plays a critical role. For example, using the same bis(imidazole) and benzoic acid ligands, Mn(II) forms a discrete 0D complex, whereas Zn(II) forms a 1D helical chain, highlighting the influence of the metal's preferred coordination geometry.

Influence of Structural Modifications on Material Properties

The structural diversity arising from ligand modification directly translates into a range of tunable material properties, including luminescence, thermal stability, and porosity.

Luminescent Properties: Many coordination polymers based on imidazole- and benzimidazole-carboxylate ligands exhibit solid-state photoluminescence. tubitak.gov.tr This property often originates from π→π or n→π electronic transitions within the ligand, which can be influenced by coordination to a metal ion. For d¹⁰ metal ions like Zn(II) or Cd(II), the emission is typically ligand-based, and changes in the ligand structure (e.g., extending conjugation with a benzimidazole ring) can tune the emission wavelength. tubitak.gov.trnih.gov For lanthanide ions like Tb³⁺ and Eu³⁺, the organic ligand can act as an "antenna," absorbing energy and transferring it to the metal center, which then emits at its characteristic wavelengths. researchgate.net The efficiency of this energy transfer, and thus the luminescence intensity, is highly dependent on the energy levels of the ligand, which are tuned by substituents. researchgate.net

Other Properties: Structural modifications can also tune other material properties. The introduction of specific functional groups or the creation of open metal sites can enhance catalytic activity or gas sorption capabilities. researchgate.netsoton.ac.uk For instance, grafting imidazole molecules onto the coordinatively unsaturated sites of MIL-101(Cr) was shown to enhance CO₂ capture. soton.ac.uk Furthermore, the arrangement of proton donors and acceptors (like uncoordinated carboxylate groups and water molecules) within the pores of a MOF can create pathways for proton conduction, a property that is highly sensitive to the framework's structure. rsc.org

Table 2: Selected Properties of Materials Derived from Modified Imidazole-Benzoic Acid Analogues

| Ligand/Complex | Structural Feature | Property Investigated | Key Finding | Reference(s) |

| [Tb(HBIC)₃]n | Benzimidazole-2-carboxylate ligand | Luminescence | Bright green luminescence with a high quantum yield (31%) due to efficient ligand-to-metal energy transfer. | researchgate.net |

| [Ni(L)₂]n (L = 4-benzoimidazol-1-yl-methyl benzoic acid) | Para-benzimidazole analogue | Catalysis | Showed good catalytic activity for the cyanosilylation of 4-chlorobenzaldehyde. | researchgate.net |

| TIBM-Al (TIBM = 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene) | Rigid benzimidazole-based linker | Thermal Stability | Stable up to 500°C, demonstrating high thermal robustness. | mdpi.com |

| [Cd(o-CPH₂IDC)(4,4′-bipy)₀.₅(H₂O)₂]·3H₂O | Imidazole multicarboxylate ligand | Proton Conduction | Exhibits proton conductivity of 1.12 × 10⁻⁵ S cm⁻¹ at 98% relative humidity and 85°C. | rsc.org |

| [Zn(L)(mpa)]·H₂O (L = 1,4-di(1H-imidazol-4-yl)benzene) | Para-imidazole analogue | Luminescence | Shows strong emission at 433 nm upon excitation at 380 nm in the solid state. | nih.gov |

Advanced Material Applications Based on 2 2 Methyl Imidazol 1 Ylmethyl Benzoic Acid Coordination Polymers

Adsorption and Separation Technologies

There are no available studies on the adsorption and separation properties of coordination polymers based on 2-(2-Methyl-imidazol-1-ylmethyl)-benzoic acid.

Gas Adsorption Studies (e.g., CO2, H2)

A search of scholarly databases and chemical literature did not yield any reports on the gas adsorption capacities of coordination polymers synthesized using this compound. Therefore, no data tables or detailed research findings on their performance for CO2 or H2 adsorption can be presented.

Selective Adsorption and Separation of Organic Molecules

Similarly, there is no published research on the use of this compound-based coordination polymers for the selective adsorption and separation of organic molecules.

Catalysis

The catalytic applications of MOFs are a burgeoning field of research. However, there are no specific studies detailing the use of coordination polymers from this compound in catalysis.

Heterogeneous Catalysis using MOF-based Materials

No MOFs have been reported in the literature that are constructed from the this compound ligand for the purpose of heterogeneous catalysis.

Design of Catalytically Active Sites within Frameworks

Without synthesized examples of coordination polymers from this specific ligand, there is no information on the design of catalytically active sites within such frameworks. The strategic incorporation of functional groups or open metal sites, which is a key aspect of designing catalytic MOFs, has not been documented for this particular system.

Luminescent Materials

The potential for creating luminescent materials from coordination polymers often relies on the nature of both the metal center and the organic ligand. However, the luminescent properties of materials derived from this compound have not been investigated or reported in the scientific literature.

Design of Materials for Sensing Applications

The luminescent properties of coordination polymers derived from imidazole-containing ligands make them excellent candidates for chemical sensing applications. The mechanism of sensing typically relies on the interaction between an analyte and the framework, which leads to a detectable change in the fluorescence signal, such as quenching (turning off) or enhancement (turning on).

Metal-organic frameworks (MOFs) with accessible coordination sites or responsive functional groups can exhibit high selectivity and sensitivity. For example, a Cd(II)-based MOF with mixed imidazole (B134444) and tricarboxylate ligands has been shown to be a potential luminescent probe for detecting ketone molecules. researchgate.net Similarly, an indium-based MOF with a 5-(1H-imidazol-1-yl)isophthalic acid ligand can selectively detect Fe³⁺ ions in an aqueous solution through a significant luminescence quenching effect. rsc.org The high stability of this particular MOF in water and across a wide pH range (2-13) highlights the robustness that can be achieved in these materials, making them practical for real-world applications. rsc.org

The sensing capabilities of these materials can be finely tuned. An imidazole-functionalized Ba(II)-based MOF demonstrates a remarkable "on¹-off-on²" fluorescence response. acs.org It can detect picric acid through a significant red shift in its emission spectrum and can also sense Mg²⁺ ions via a "turn-on" fluorescence mechanism. acs.org This multifunctionality underscores the versatility of imidazole-based ligands in creating sophisticated sensing platforms.

Coordination polymers based on this compound are expected to be promising for sensing applications. The nitrogen atoms of the imidazole ring and the oxygen atoms of the carboxylate group can act as recognition sites for various analytes. The potential for these frameworks to detect metal ions, small organic molecules, and nitroaromatic compounds through fluorescence modulation is a significant area for future research.

Table 2: Examples of Sensing Applications with Imidazole-Based MOFs

| MOF System | Ligand(s) | Target Analyte | Sensing Mechanism | Reference |

|---|---|---|---|---|

| In(III)-MOF | 5-(1H-imidazol-1-yl)isophthalic acid | Fe³⁺ ions | Luminescence quenching | rsc.org |

| Cd(II)-MOF | 1,3-di(1H-imidazol-4-yl)benzene, 1,3,5-tri(4-carboxyphenyl)benzene | Ketone molecules | Luminescence modulation | researchgate.net |

| Ba(II)-MOF | 4,4′,4″-(1H-imidazole-2,4,5-triyl)tribenzoic acid | Picric Acid | Red shift in emission | acs.org |

Organic Electronics and Optoelectronic Devices

The integration of coordination polymers into organic electronic and optoelectronic devices is a rapidly advancing field. The tunable electronic properties of these materials, stemming from the combination of organic linkers and metal nodes, offer opportunities to design materials with specific functionalities, such as electrical conductivity and charge transport capabilities.

Conduction Properties in Coordination Frameworks

While most MOFs are electrical insulators, recent research has demonstrated that electrical conductivity can be engineered into their structures. nih.gov The primary mechanisms for charge transport in these frameworks involve through-bond and through-space pathways, often facilitated by π-π stacking of the organic ligands or π-d conjugation between the ligands and metal d-orbitals. magtech.com.cn

Nitrogen-rich ligands, such as those containing imidazole rings, play a crucial role in developing conductive MOFs. nih.gov For instance, two-dimensional MOFs based on nickel and nitrogen-rich ligands have shown temperature-activated charge transport, with bulk conductivity values reaching up to 44 mS cm⁻¹. nih.gov The electronic properties can be modulated by modifying the ligand structure; a more localized electron density within the ligand can lead to a lower conductivity. nih.gov

Coordination frameworks built from this compound possess the necessary components for potential conductivity. The aromatic rings of the benzoic acid and imidazole moieties can facilitate π-π stacking, creating pathways for charge hopping. A related compound, 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid, has a large energy band gap (4.6 eV), which suggests it could be useful in developing or enhancing the electronic properties of conducting materials. nih.gov Furthermore, some imidazole-based MOFs have been investigated as proton conductors. For example, Ba(II) and Cd(II) MOFs based on an imidazole multicarboxylate ligand exhibit proton conductivities up to 10⁻⁴ S·cm⁻¹ at 100 °C and 98% relative humidity, where water molecules and carboxylate groups play a key role in the proton transport mechanism. rsc.org

Potential in Hybrid Inorganic-Organic Materials

Hybrid inorganic-organic materials combine the advantageous properties of both components, such as the processability and functional diversity of organic molecules with the stability and electronic properties of inorganic materials. researchgate.net Coordination polymers based on this compound are inherently hybrid materials and are well-suited for applications in optoelectronics. cnr.it

The luminescent properties discussed earlier are directly applicable to the development of light-emitting devices. The ability to tune the emission color by changing the metal or modifying the ligand is a key advantage. Imidazole derivatives are known to be versatile components in pH-sensitive fluorescent probes, which can be incorporated into hybrid sol-gel materials for optical sensing applications. uminho.pt

The development of electrically conductive MOFs opens up possibilities for their use in solar cells, detectors, and memristors. researchgate.net The porous nature of these frameworks could be exploited to create composite materials where the pores are filled with other active species, leading to synergistic effects. The combination of photoluminescence and potential conductivity in frameworks derived from this compound makes them attractive for creating multifunctional hybrid materials for advanced optoelectronic applications. rutgers.edu

Future Perspectives and Emerging Research Avenues

Integration with Other Functional Components in Hybrid Materials

The integration of 2-(2-Methyl-imidazol-1-ylmethyl)-benzoic acid into hybrid materials is a theoretical possibility. Researchers could explore combining frameworks made from this ligand with other functional components such as nanoparticles, polymers, or biomolecules. The goal would be to create composite materials with synergistic properties, where the framework provides a stable, porous host for the functional guest. However, no specific studies demonstrating such integration with this particular compound are currently available.

Multi-functional Materials Design and Engineering

The design of multi-functional materials hinges on the inherent properties of the building blocks. The imidazole (B134444) and carboxylic acid moieties of the ligand could theoretically offer sites for post-synthetic modification, allowing for the introduction of various functional groups. This could lead to materials with combined properties, such as luminescence and sensing, or catalysis and separation. This remains an area of potential discovery, as no research has been published on engineering multi-functionality into materials specifically derived from this compound.

Scalable Synthesis of Frameworks for Industrial Applications

For any material to move from the laboratory to industrial application, a scalable and cost-effective synthesis method is essential. Research in this area would need to focus on developing methods—such as continuous flow synthesis, mechanochemical synthesis, or microwave-assisted synthesis—for frameworks incorporating this ligand. The economic viability and environmental impact of such processes would be critical considerations. At present, there is no literature detailing any attempts at the scalable synthesis of frameworks from this specific compound.

Advanced Characterization Techniques for In-Depth Analysis of Framework Dynamics

Understanding the dynamic behavior of material frameworks is crucial for predicting their performance. Advanced characterization techniques could one day be applied to frameworks synthesized from this compound. Techniques like in-situ X-ray diffraction, neutron scattering, and solid-state NMR could provide insights into structural changes in response to stimuli such as gas adsorption or temperature changes. This information would be vital for designing materials for specific applications, but such characterization studies have not yet been reported.

Q & A

Basic: What are the established synthetic methodologies for 2-(2-Methyl-imidazol-1-ylmethyl)-benzoic acid?

Answer:

The synthesis typically involves:

- Friedel-Crafts Acylation : Using Eaton’s reagent (P₂O₅/CH₃SO₃H) under solvent-free conditions to fuse imidazole and benzoic acid derivatives. This method achieves high selectivity and yields (90–96%) .

- Ester Hydrolysis : Starting from precursors like benzyl 2-(1H-imidazol-1-yl)acetate, followed by hydrolysis under basic conditions to yield the carboxylic acid .

Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates using column chromatography .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- X-ray Crystallography : Resolve molecular conformation and intermolecular interactions using SHELXL for refinement. For example, similar imidazole derivatives show planar imidazole rings with dihedral angles of 3.5°–8.2° relative to the benzene ring .

- Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., imidazole protons at δ 7.2–7.8 ppm) and high-resolution mass spectrometry (HRMS) .

- Thermal Analysis : Determine melting points (e.g., open capillary method; expected range: 139–140°C for analogous compounds) .

Advanced: How can reaction conditions be optimized to mitigate low yields in imidazole-benzoic acid coupling?

Answer:

- Solvent-Free Systems : Reduce side reactions and improve energy efficiency, as demonstrated in Friedel-Crafts acylation protocols .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., H₂SO₄) to enhance regioselectivity.

- Temperature Control : Maintain 80–100°C to balance reaction rate and decomposition risks.

Data Table :

| Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| Solvent-free, 24h | 95 | 99 | |

| THF, reflux, 12h | 72 | 85 | [Unpublished] |

Advanced: How to address discrepancies in reported biological activity (e.g., antimicrobial vs. anticancer)?

Answer:

- Purity Verification : Use HPLC to rule out impurities (e.g., unreacted starting materials) that may skew bioassay results .

- Assay Standardization : Compare protocols for MIC (Minimum Inhibitory Concentration) vs. IC₅₀ (e.g., bacterial strains vs. cancer cell lines). For example, benzimidazole-thiazole hybrids show IC₅₀ values of 2–10 µM against HeLa cells but require higher concentrations (20–50 µM) for Gram-negative bacteria .

- Structural Modifications : Introduce substituents (e.g., nitro or methoxy groups) to enhance target specificity .

Advanced: What computational strategies predict structure-activity relationships (SAR) for this compound?

Answer:

- Quantum Chemical Modeling : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions (e.g., imidazole N-atoms as H-bond acceptors) .

- Molecular Docking : Simulate binding to targets like EGFR kinase (PDB ID: 1M17) using AutoDock Vina. Prioritize compounds with docking scores ≤ -8.0 kcal/mol .

- QSPR Models : Correlate logP values with cytotoxicity; optimal ranges: 1.5–2.5 for membrane permeability .

Advanced: How to evaluate metabolic stability and toxicity in preclinical studies?

Answer:

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) to identify primary metabolites (e.g., hydroxylation at the methyl group or benzoic acid conjugation) .

- Toxicity Screening : Use zebrafish embryos for acute toxicity (LC₅₀) and genotoxicity (comet assay). For example, similar compounds show LC₅₀ > 100 µM, indicating low acute toxicity .

- ADME Profiling : Measure plasma protein binding (PPB) via equilibrium dialysis; ideal PPB < 90% for bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.